2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Description

Core Pyridine Backbone and Substituent Distribution

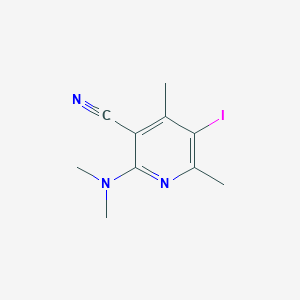

The fundamental architecture of 2-(dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile centers on a six-membered aromatic heterocycle containing one nitrogen atom in the ring system. The pyridine backbone adopts a planar configuration characteristic of aromatic systems, with the nitrogen atom contributing its lone pair to the aromatic π-electron system while maintaining sp² hybridization. The substitution pattern creates a highly decorated pyridine ring with functional groups positioned at five of the six available positions, leaving only the position adjacent to the ring nitrogen unsubstituted.

The dimethylamino group occupies position 2, directly adjacent to the ring nitrogen, creating a 1,2-diazine-like electronic environment that significantly influences the overall electron density distribution. This positioning establishes a strong electron-donating influence through both inductive and resonance mechanisms, with the nitrogen lone pair capable of delocalizing into the aromatic system. The carbonitrile function resides at position 3, placing this strong electron-withdrawing group in direct conjugation with the pyridine π-system. Position 4 bears a methyl substituent that provides moderate electron donation through hyperconjugation and inductive effects.

The iodine atom substitutes at position 5, introducing significant steric bulk and electronic effects through its large atomic radius and high polarizability. Position 6 carries a second methyl group, creating a symmetrical substitution pattern with respect to the carbonitrile-bearing carbon. This arrangement generates considerable steric crowding around the carbonitrile group, with the adjacent methyl substituents potentially restricting rotational freedom and influencing conformational preferences. The International Union of Pure and Applied Chemistry nomenclature confirms this substitution pattern as 2-(dimethylamino)-5-iodo-4,6-dimethylnicotinonitrile, emphasizing the systematic arrangement of functional groups around the pyridine core.

Electronic and Steric Effects of Functional Groups

The electronic properties of 2-(dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile arise from the complex interplay between electron-donating and electron-withdrawing substituents positioned around the aromatic ring system. The dimethylamino group functions as a powerful electron donor through resonance effects, with Hammett substituent constants indicating significant electron-releasing character. When positioned meta to a reaction center, dimethylamino groups typically exhibit sigma values of approximately -0.21, while para positioning yields more negative values around -0.37, demonstrating the substantial electron-donating capacity of this functional group.

The carbonitrile group represents one of the strongest electron-withdrawing substituents in organic chemistry, with Hammett sigma constants of 0.62 for meta positions and 0.83 for para positions. This powerful electron-withdrawing character results from the triple bond polarization and the high electronegativity of nitrogen, creating a significant dipole moment within the molecule. The positioning of the carbonitrile group at the 3-position places it in direct electronic communication with both the dimethylamino group and the ring nitrogen, creating a pronounced electronic asymmetry within the molecule.

The two methyl substituents at positions 4 and 6 provide moderate electron donation through hyperconjugation and inductive effects, with typical Hammett sigma values around -0.17 for para positioning. These groups contribute to the overall electron density of the aromatic system while simultaneously introducing steric bulk that influences molecular conformation. The iodine substituent at position 5 exhibits mixed electronic effects, functioning as an electron-withdrawing group through inductive effects while simultaneously capable of modest electron donation through resonance involving its vacant d-orbitals. Hammett constants for iodine typically range from 0.35 for meta positions to 0.24 for para positions, indicating net electron-withdrawing behavior.

| Substituent | Position | Electronic Effect | Hammett σ (typical) | Steric Parameter |

|---|---|---|---|---|

| Dimethylamino | 2 | Electron-donating | -0.21 to -0.37 | Moderate bulk |

| Carbonitrile | 3 | Electron-withdrawing | 0.62 to 0.83 | Linear geometry |

| Methyl | 4,6 | Electron-donating | -0.17 | Small bulk |

| Iodine | 5 | Net electron-withdrawing | 0.24 to 0.35 | Large atomic radius |

The calculated logarithm of the partition coefficient (LogP) value of 2.89 indicates moderate lipophilicity, reflecting the balance between the polar functional groups and the aromatic backbone with alkyl substitution. This intermediate polarity suggests favorable interactions with both polar and nonpolar environments, influencing solubility and potential biological activity patterns. The polar surface area calculation of 40 square angstroms accounts for the nitrogen atoms and the carbonitrile functionality, providing insight into hydrogen bonding capacity and membrane permeability characteristics.

Crystallographic and Conformational Studies

The solid-state structure of 2-(dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile reveals important conformational preferences that influence its chemical and physical properties. The molecule contains 14 heavy atoms with only one rotatable bond, indicating a relatively rigid structure with limited conformational flexibility. This structural rigidity arises primarily from the aromatic pyridine core and the constrained geometry imposed by the substitution pattern.

The International Chemical Identifier key UESIGAQVUHHESN-UHFFFAOYSA-N provides a unique structural fingerprint that enables precise database identification and structural verification. The carbon bond saturation parameter (Fsp³) of 0.4 indicates that 40% of the carbon atoms adopt tetrahedral geometry, corresponding to the methyl substituents and the dimethylamino carbons. This parameter reflects the hybrid nature of the molecule, combining aromatic planarity with aliphatic three-dimensional character.

The hydrogen bonding characteristics show three potential acceptor sites and zero donor sites, indicating that the molecule can participate in intermolecular hydrogen bonding as an acceptor but lacks hydrogen bond donors. The nitrogen atoms in the dimethylamino group and the pyridine ring, along with the carbonitrile nitrogen, provide the acceptor sites that enable interactions with protic solvents and other hydrogen bond donors. The absence of hydrogen bond donors reflects the complete substitution of the pyridine ring and the tertiary nature of the dimethylamino group.

Structural database entries spanning from 2018 to 2025 indicate ongoing crystallographic investigations and structural refinements. The compound's appearance in multiple chemical databases, including PubChem and various commercial suppliers, suggests successful crystallization and structural characterization. The reported solid physical form at room temperature supports the inference of significant intermolecular interactions that stabilize the crystalline phase.

The molecular geometry exhibits planarity in the aromatic region with out-of-plane deviations limited to the methyl substituents and the dimethylamino alkyl groups. The carbonitrile group maintains linear geometry with the carbon-nitrogen triple bond aligned approximately coplanar with the pyridine ring system. The large iodine atom introduces significant local distortion in the aromatic ring, with bond length and angle adjustments accommodating the substantial atomic radius difference compared to the other substituents. Computational studies suggest that the dimethylamino group adopts a conformation that maximizes orbital overlap with the aromatic π-system while minimizing steric interactions with adjacent substituents.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Weight | 301.13 g/mol | Moderate molecular size |

| Heavy Atoms | 14 | Structural complexity |

| Rotatable Bonds | 1 | Limited flexibility |

| Ring Count | 1 | Single aromatic system |

| Fsp³ | 0.4 | Mixed hybridization |

| Polar Surface Area | 40 Ų | Moderate polarity |

| LogP | 2.89 | Balanced lipophilicity |

| Hydrogen Bond Acceptors | 3 | Multiple interaction sites |

| Hydrogen Bond Donors | 0 | No protic sites |

Properties

IUPAC Name |

2-(dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN3/c1-6-8(5-12)10(14(3)4)13-7(2)9(6)11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESIGAQVUHHESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)N(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4,6-Dimethylpyridine-3-carbonitrile Derivatives

A key intermediate for the target compound is often a substituted pyridine-3-carbonitrile, such as 2-chloro-5,6-dimethylpyridine-3-carbonitrile or 2-oxo-5,6-dimethyl-1,2-dihydropyridine-3-carbonitrile . These intermediates are synthesized by multi-step condensation and cyclization reactions involving ketones, ethyl formate, and cyanoacetamide under basic and reflux conditions.

- A mixture of 2-butanone and ethyl formate is added dropwise to sodium methoxide in ether at low temperature (4–5 °C).

- The resulting intermediate is reacted with 2-cyanoacetamide, piperidine, and acetic acid in water under reflux for 17 hours.

- The product is isolated by filtration and recrystallization.

- Subsequent treatment with phosphorus oxychloride at elevated temperatures (100 °C for 6 hours) converts the oxo group to a chloro substituent at position 2, yielding 2-chloro-5,6-dimethylpyridine-3-carbonitrile.

- Yields for this sequence are moderate, typically around 33–66% depending on purification and reaction scale.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation of ketone and ethyl formate | Na methoxide, ether, 4–5 °C, 6 h | 54% | Intermediate formation |

| Cyclization with cyanoacetamide | Reflux in water, 17 h | - | Formation of pyridine ring |

| Chlorination with POCl3 | 100 °C, 6 h | 33% | Conversion to 2-chloro derivative |

Introduction of the Dimethylamino Group at Position 2

The 2-chloro substituent on the pyridine ring serves as a leaving group for nucleophilic substitution by dimethylamine to install the dimethylamino group.

- Reaction is typically performed by treating the 2-chloro intermediate with excess dimethylamine in an appropriate solvent under controlled temperature conditions.

- The nucleophilic aromatic substitution proceeds smoothly due to the electron-withdrawing nitrile group activating the ring.

- Purification involves extraction and chromatographic techniques to isolate the 2-(dimethylamino) derivative.

Selective Iodination at Position 5

The iodination step is critical and usually performed on a suitably substituted pyridine derivative, such as 2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile or related analogs.

- The substrate is dissolved in anhydrous dichloromethane or methylene chloride.

- Trifluoroacetic acid is added to activate the aromatic ring.

- N-iodosuccinimide (NIS) is used as the iodinating agent.

- The reaction is carried out at 0 °C under nitrogen atmosphere for several hours (e.g., 4 hours), then allowed to warm to room temperature for completion.

- Workup includes quenching with saturated sodium carbonate and sodium thiosulfate solutions to remove excess iodine species.

- Organic extraction, drying over anhydrous sodium sulfate, and purification by silica gel column chromatography yield the 5-iodo substituted product.

- Reported yields for similar iodination reactions are high, up to 94%.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Iodination with N-iodosuccinimide | NIS, TFA, CH2Cl2, 0 °C to RT, 4 h | 94% | High regioselectivity for position 5 |

Summary Table of Preparation Steps

Research Findings and Notes

- The iodination step using N-iodosuccinimide in the presence of trifluoroacetic acid is highly efficient and selective for the 5-position on the pyridine ring, yielding a white solid product with excellent purity.

- The synthesis of the pyridine core involves classical condensation and cyclization reactions with moderate yields but is well-established and scalable.

- Nucleophilic substitution to introduce the dimethylamino group exploits the activated 2-chloro intermediate, a common strategy in pyridine chemistry.

- Purification by silica gel chromatography and recrystallization ensures high purity of the final compound.

- Reaction conditions such as temperature control, inert atmosphere, and careful quenching are critical for optimal yields and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.

Coupling Reactions: It can engage in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.

Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the iodo group can participate in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Differences :

- Substituents: Amino group at the 2-position, phenyl groups at the 4- and 6-positions (vs. dimethylamino, methyl, and iodo in the target compound).

- Electronic Effects: The amino group is less sterically hindered and more nucleophilic than dimethylamino. Phenyl groups introduce π-conjugation and rigidity, contrasting with the methyl and iodo substituents in the target compound.

Physicochemical Properties :

- The phenyl groups in 2-amino-4,6-diphenyl-pyridine-3-carbonitrile likely increase molecular weight and hydrophobicity compared to the methyl-substituted target compound. The absence of iodine reduces polarizability.

Reactivity :

- The amino group in 2-amino-4,6-diphenyl-pyridine-3-carbonitrile can participate in diazotization or Schiff base formation, whereas the dimethylamino group in the target compound is less reactive due to steric hindrance and reduced nucleophilicity.

- The iodo substituent in the target compound offers opportunities for cross-coupling reactions (e.g., Suzuki-Miyaura), which are absent in the phenyl-substituted analog .

4-(4-(4,6-Diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-phenylpyridine-3-carbonitrile

Structural Differences :

- Substituents: Triazinylamino-phenyl group at the 4-position and phenyl at the 6-position (vs. methyl and iodo in the target compound).

Ethyl 4-(Dimethylamino)benzoate

Structural Differences :

- Core Structure : Benzene ring (vs. pyridine in the target compound).

- Functional Groups: Ester and dimethylamino groups (vs. nitrile, iodo, and methyl groups).

Biological Activity

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile (CAS Number: 2197057-61-5) is a heterocyclic compound characterized by a pyridine ring substituted with dimethylamino, iodo, and carbonitrile groups. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties.

- Molecular Formula : C10H12IN3

- Molecular Weight : 301.13 g/mol

- IUPAC Name : 2-(dimethylamino)-5-iodo-4,6-dimethylnicotinonitrile

The biological activity of 2-(dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodo group may engage in halogen bonding, influencing the compound's binding affinity and selectivity towards various biological targets.

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical agents with potential therapeutic effects. Its structural features allow for modifications that can enhance bioactivity.

Enzyme Inhibition Studies

Research has shown that derivatives of this compound exhibit inhibitory activity against acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. For instance, studies on related compounds have demonstrated significant reductions in atherosclerotic plaque development in animal models, indicating potential cardiovascular benefits .

Case Studies and Research Findings

- Structure-Activity Relationship (SAR) Studies :

- In Vivo Studies :

Comparative Analysis

The biological activity of 2-(dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Dimethylamino)-4,6-dimethylpyridine-3-carbonitrile | Lacks iodo group | Different reactivity; lower binding affinity |

| 5-Iodo-4,6-dimethylpyridine-3-carbonitrile | Lacks dimethylamino group | Affects solubility; reduced interaction with biological targets |

| 2-(Dimethylamino)-5-chloro-4,6-dimethylpyridine-3-carbonitrile | Chloro instead of iodo | Varies in chemical properties; different biological interactions |

Q & A

Q. What are the optimal synthetic routes for 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile?

Methodological Answer: The synthesis typically involves multi-step reactions starting from a pyridine precursor. A plausible route includes:

Iodination: Introduce iodine at the 5-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) under controlled pH .

Dimethylamino substitution: Replace a leaving group (e.g., chloro) at the 2-position with dimethylamine using nucleophilic substitution. Catalysts like Pd/C or copper(I) iodide may enhance efficiency .

Nitrile stabilization: Ensure the nitrile group at the 3-position remains intact by avoiding strong reducing agents. Reaction monitoring via TLC or HPLC is critical .

Q. How is the compound characterized structurally?

Methodological Answer: Use a combination of:

- NMR spectroscopy: H and C NMR to confirm substituent positions and dimethylamino group integration .

- X-ray crystallography: Resolve crystal structure to validate iodine placement and steric effects from methyl groups .

- Mass spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H] peak at 345.04 g/mol) .

Q. What solvents and conditions preserve its stability during experiments?

Methodological Answer:

- Storage: Anhydrous conditions (desiccator) at -20°C to prevent hydrolysis of the nitrile group .

- Reaction solvents: Use aprotic solvents (e.g., DCM, THF) to avoid nucleophilic attack on the nitrile. Avoid prolonged exposure to light due to iodine’s photosensitivity .

Advanced Research Questions

Q. How does the iodine substituent influence its reactivity in cross-coupling reactions?

Methodological Answer: The 5-iodo group serves as a versatile handle for Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst selection: Pd(PPh) or Pd(OAc) with ligands (e.g., XPhos) for aryl-aryl bond formation .

- Solvent optimization: Mix toluene/ethanol (3:1) with a base (KCO) to balance reactivity and solubility .

- Monitoring side reactions: Iodide displacement may compete; use stoichiometric control and low temperatures (60–80°C) .

Q. What mechanistic insights explain its potential as an enzyme inhibitor?

Methodological Answer:

- Docking studies: Molecular modeling (e.g., AutoDock Vina) predicts interactions between the dimethylamino group and enzyme active sites (e.g., kinase ATP-binding pockets) .

- Kinetic assays: Measure IC values using fluorescence-based assays (e.g., ADP-Glo™ for kinases). Compare with chloro or bromo analogs to assess halogen impact .

- MD simulations: Analyze steric effects from 4,6-dimethyl groups on binding affinity over 100-ns trajectories .

Q. How do contradictory bioactivity results arise in different studies?

Methodological Answer: Contradictions may stem from:

- Assay conditions: Varying pH or ionic strength alters protonation of the dimethylamino group, affecting binding .

- Impurity profiles: Trace byproducts (e.g., deiodinated derivatives) can skew results. Validate purity via HPLC (>98%) before bioassays .

- Cell line variability: Test in multiple models (e.g., HEK293 vs. HeLa) to assess target specificity .

Q. What strategies enable its use in radiopharmaceutical imaging?

Methodological Answer:

- Radioiodination: Replace stable iodine with I via isotopic exchange using chloramine-T .

- Biodistribution studies: Administer in murine models and track uptake via SPECT/CT. Compare with F-labeled analogs for pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.